molecular formula C17H12N4OS B14153224 (E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one CAS No. 314260-88-3

(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one

Cat. No.: B14153224
CAS No.: 314260-88-3
M. Wt: 320.4 g/mol
InChI Key: KQQPJUQDXPBCMM-UHFFFAOYSA-N
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Description

(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinolinone core with a hydrazono group and a methylbenzo[d]thiazolyl substituent, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one typically involves the condensation of 2-methylbenzo[d]thiazole-6-carbaldehyde with 5-aminoquinolin-8(5H)-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazono linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The quinolinone core may interact with nucleic acids or proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one: Similar structure but without the quinolinone core, leading to different chemical properties.

Uniqueness

(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one is unique due to its specific configuration and the presence of both the quinolinone core and the hydrazono group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

314260-88-3

Molecular Formula

C17H12N4OS

Molecular Weight

320.4 g/mol

IUPAC Name

5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]quinolin-8-ol

InChI

InChI=1S/C17H12N4OS/c1-10-19-14-5-4-11(9-16(14)23-10)20-21-13-6-7-15(22)17-12(13)3-2-8-18-17/h2-9,22H,1H3

InChI Key

KQQPJUQDXPBCMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)N=NC3=C4C=CC=NC4=C(C=C3)O

Origin of Product

United States

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